1,2,3-Trimethoxypropane

Lithium-oxygen battery Gel polymer electrolyte Discharge capacity

1,2,3-Trimethoxypropane (1,2,3-TMP, CAS: 20637-49-4) is a branched triether derived from glycerol via complete O-methylation of the propane-1,2,3-triol backbone, with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol. As a constitutional isomer of the widely used linear glyme diglyme (bis(2-methoxyethyl) ether), 1,2,3-TMP possesses an identical number of oxygen atoms (three) and a comparable ether oxygen density but differs fundamentally in its branched architecture, which alters its solvation dynamics, coordination geometry toward metal cations, and physicochemical property profile.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 20637-49-4
Cat. No. B1593376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trimethoxypropane
CAS20637-49-4
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCOCC(COC)OC
InChIInChI=1S/C6H14O3/c1-7-4-6(9-3)5-8-2/h6H,4-5H2,1-3H3
InChIKeyCAYMIAFKNJGSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trimethoxypropane Procurement Guide: Properties, Comparators, and Performance Data


1,2,3-Trimethoxypropane (1,2,3-TMP, CAS: 20637-49-4) is a branched triether derived from glycerol via complete O-methylation of the propane-1,2,3-triol backbone, with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol [1]. As a constitutional isomer of the widely used linear glyme diglyme (bis(2-methoxyethyl) ether), 1,2,3-TMP possesses an identical number of oxygen atoms (three) and a comparable ether oxygen density but differs fundamentally in its branched architecture, which alters its solvation dynamics, coordination geometry toward metal cations, and physicochemical property profile [2]. The compound has been characterized as a physical solvent for CO2 absorption and has been investigated as a bio-sourced electrolyte solvent for lithium-oxygen and sodium-air batteries, with its renewable glycerol origin distinguishing it from petroleum-derived glyme alternatives [3].

1,2,3-Trimethoxypropane vs. Diglyme: Why Procurement Decisions Cannot Rely on Glyme Interchangeability


Despite sharing an identical molecular formula with diglyme (both C6H14O3), 1,2,3-Trimethoxypropane exhibits fundamentally divergent performance characteristics that preclude generic substitution. Diglyme is a linear, flexible polyether that coordinates metal cations via a chelate effect using sequential oxygen atoms, whereas the branched 1,2,3-TMP backbone imposes steric constraints that alter cation solvation geometry, electrolyte viscosity, and electrochemical stability profiles [1]. In lithium-oxygen battery applications, gel polymer electrolytes formulated with 1,2,3-TMP deliver a discharge capacity of 2.75 mA h cm⁻² (3819 mA h g⁻¹), which exceeds that of diglyme-based GPEs (2.34 mA h cm⁻²) by approximately 17.5%, demonstrating that the branched architecture yields measurable performance advantages in specific electrochemical systems [2]. Additionally, 1,2,3-TMP has been characterized for its density (0.9460 g/cm³), vapor pressure (6.8 ± 0.3 mmHg at 25 °C), and CO₂ solubility parameters that are distinct from diglyme, meaning that process parameters optimized for diglyme cannot be directly transferred without re-optimization . Furthermore, diglyme carries reproductive toxicity hazard classifications (H360Df: May damage the unborn child) that 1,2,3-TMP does not, representing a critical differentiator for procurement in regulated environments [1].

1,2,3-Trimethoxypropane: Quantitative Differentiation Evidence vs. Diglyme and Tetraglyme


1,2,3-Trimethoxypropane Outperforms Diglyme and Tetraglyme in Li–O2 Battery Discharge Capacity

In lithium-oxygen battery applications, gel polymer electrolyte membranes based on 1,2,3-trimethoxypropane (GPE-TMP) achieved a discharge capacity of 2.75 mA h cm⁻² (3819 mA h g⁻¹), exceeding the performance of both GPE-diglyme (2.34 mA h cm⁻²) and GPE-tetraglyme (2.09 mA h cm⁻²) electrolytes under identical testing conditions [1]. This represents an absolute capacity advantage of +0.41 mA h cm⁻² (+17.5%) over diglyme and +0.66 mA h cm⁻² (+31.6%) over tetraglyme. The liquid TMP-based electrolyte exhibited an ionic conductivity of 3.59 × 10⁻³ S cm⁻¹ at 25 °C, while the corresponding GPE-TMP membrane maintained a high conductivity of 2.33 × 10⁻³ S cm⁻¹ at the same temperature, demonstrating minimal conductivity loss upon gelation [1].

Lithium-oxygen battery Gel polymer electrolyte Discharge capacity

1,2,3-Trimethoxypropane Achieves 2.31 mA h cm⁻² Discharge Capacity as Sodium–Air Battery Electrolyte

As a base solvent in sodium-air batteries, 1,2,3-trimethoxypropane (TMP) with 16.6 mol% NaTFSI delivered a discharge capacity of 1.92 mA h cm⁻², which increased to 2.31 mA h cm⁻² when formulated with the ionic liquid co-solvent N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C4mpyr][TFSI]) in a hybrid electrolyte system [1]. This hybrid electrolyte composition also improved the NaO₂-to-side-product ratio from 0.8 (TMP-only electrolyte) to 2.4, representing a three-fold enhancement in the selectivity toward the desired discharge product [1]. The study constitutes the first reported use of a branched ether solvent as an alternative to the toxic linear glyme diglyme in sodium-air battery systems [1].

Sodium-air battery Alternative electrolyte Branched ether solvent

1,2,3-Trimethoxypropane CO₂ Physical Absorption Characterized for Gas Treatment Applications

1,2,3-Trimethoxypropane has been systematically characterized as a physical solvent for CO₂ absorption, with its density, viscosity, and vapor pressure measured as a function of temperature [1]. The compound exhibits a density of 0.9460 g/cm³, a boiling point of approximately 143–148 °C, and a vapor pressure of 6.8 ± 0.3 mmHg at 25 °C . The study established that 1,2,3-TMP possesses a structural analogy to polyether solvents used in the Selexol process for acid gas removal and warrants consideration as a renewable-sourced alternative to petroleum-derived physical solvents [1]. The glycerol-derived origin of 1,2,3-TMP distinguishes it from conventional physical absorption solvents, offering a potentially lower-carbon-footprint procurement option for gas treating research and industrial applications [1].

CO2 capture Physical solvent Gas separation

1,2,3-Trimethoxypropane Enables Electrolyte Formulation in Lithium Battery Patent Applications

Patent literature discloses organic electrolytic solutions for lithium batteries that incorporate trimethoxypropane (TMP) as a component of the solvent mixture. One formulation comprises diglyme (DGM), 1,3-dioxolane (1,3-DOX), and trimethoxypropane (TMP) in a volumetric ratio of 45:45:10 with LiN(CF₃SO₂)₂ as the lithium salt [1]. This patented electrolyte composition demonstrates that 1,2,3-TMP is recognized as a functional solvent component in lithium battery electrolyte systems, with the patent specifying the use of an alkoxy-containing compound such as 1,1,3-trimethoxypropane or related isomers [1]. The inclusion of TMP in patented electrolyte formulations provides a precedent for its utility in advanced battery R&D and manufacturing process development.

Lithium battery Organic electrolytic solution Patent formulation

1,2,3-Trimethoxypropane Application Scenarios: Where Quantitative Differentiation Drives Procurement Value


Lithium–Oxygen Battery Electrolyte R&D

Research groups developing Li–O₂ batteries should prioritize 1,2,3-Trimethoxypropane over diglyme or tetraglyme when discharge capacity is the primary performance metric. GPE-TMP electrolytes deliver 2.75 mA h cm⁻² capacity, outperforming diglyme (2.34 mA h cm⁻²) by 17.5% and tetraglyme (2.09 mA h cm⁻²) by 31.6% under identical conditions [1]. Additionally, 1,2,3-TMP avoids the reproductive toxicity classification (H360Df) associated with diglyme, reducing occupational health compliance burdens in laboratory and pilot-scale settings [1].

Sodium–Air Battery Electrolyte Development

For sodium-air battery research, 1,2,3-Trimethoxypropane represents the first branched ether solvent investigated as a diglyme alternative, achieving 2.31 mA h cm⁻² discharge capacity in optimized hybrid electrolyte formulations [2]. The ability to tune the NaO₂/side-product ratio from 0.8 to 2.4 via co-solvent addition provides researchers with a parameter space for electrolyte optimization that is not accessible with conventional linear glymes [2].

CO₂ Physical Absorption and Gas Separation Studies

Laboratories engaged in CO₂ capture research or gas treating process development should consider 1,2,3-Trimethoxypropane as a renewable-sourced physical solvent with characterized density (0.9460 g/cm³), viscosity-temperature relationships, and vapor pressure (6.8 ± 0.3 mmHg at 25 °C) [3]. The structural analogy to Selexol-type polyether solvents, combined with its glycerol-derived origin, positions 1,2,3-TMP as a procurement option for studies where sustainability metrics and solvent origin influence experimental design [3].

Lithium Battery Electrolyte Formulation Optimization

Researchers optimizing lithium battery electrolyte compositions may reference patented formulations containing 10 vol% trimethoxypropane in ternary solvent blends with diglyme and 1,3-dioxolane [4]. This established formulation provides a validated starting point for electrolyte screening studies and offers a benchmark for assessing the effect of TMP substitution on ionic conductivity, electrochemical stability window, and cell cycling performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3-Trimethoxypropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.